Rotenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED

In water, 15 mg/L at 100 °C

Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform

SLIGHTLY SOLUBLE IN PETROLEUM OILS

SOL IN LIPIDS

Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride.

In water 0.17 mg/L at 25 °C

0.0002 mg/mL at 20 °C

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Isomeric SMILES

Marine Fish Diversity Research

Application

Rotenone is used for sampling reef and other shore fishes for marine research.

Method

Results

Despite being perceived as destructive, it’s an efficient tool for assessing marine fish diversity.

Impact on Non-Target Aquatic Fauna

Application

Method

Results

Mortality and behavior effects varied considerably between taxa.

Parkinson’s Disease Modelling

Application

Rotenone is used as a model for Parkinson’s disease

Method

It was injected directly into the brain of rat and produced dopaminergic neuron degeneration.

Results

This method has been used to study Parkinson’s disease in various in vitro cellular models.

Pesticide Research

Nanotechnology in Pesticide Delivery

Application

Method

Results

The prepared rotenone nanopesticide showed improved photostability and sustained release behavior, which improved the translocation of rotenone in tomato plants.

Mitochondrial Dysfunction Research

Behavioral Changes in Aquatic Organisms

Application

Rotenone is used to study behavioral changes in aquatic organisms.

Method

Results

The study provides insights into the behavioral changes induced by rotenone in aquatic organisms.

Metabolism Studies

Rotenone is an odorless, colorless, crystalline isoflavonoid found naturally in the roots and stems of various plants in the Fabaceae family, including the jicama vine and derris root []. It holds historical significance as one of the first discovered naturally occurring insecticides []. Due to its potent biological effects, rotenone has been used extensively in scientific research, particularly in the study of mitochondrial function and neurodegenerative diseases [].

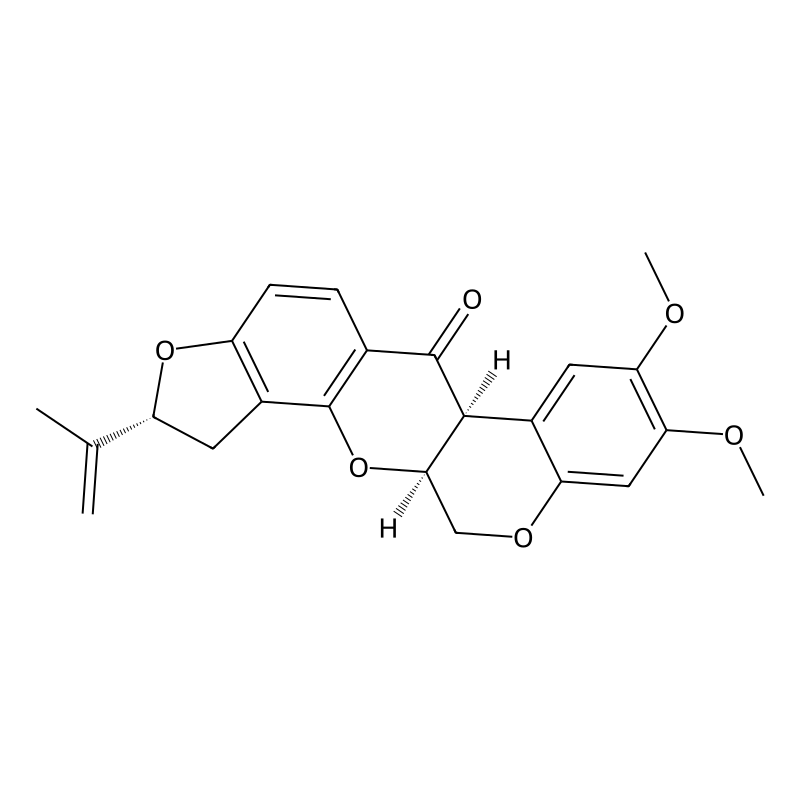

Molecular Structure Analysis

Rotenone possesses a complex heterocyclic structure with three fused rings. The core structure is a benzopyran linked to a furan ring, further connected to another benzopyran ring. Additionally, two methoxy groups are present on the molecule, and an isopropenyl group attached to one of the rings []. This specific structure is crucial for rotenone's biological activity, particularly its ability to interact with cellular membranes [].

Chemical Reactions Analysis

Synthesis

Rotenone can be extracted from plant sources like derris root. However, complete synthesis has also been achieved in a laboratory setting, although this method is not commercially viable [].

Decomposition

Rotenone is relatively unstable and readily degrades upon exposure to sunlight or alkaline conditions []. The breakdown products are not well-characterized but are likely to include smaller organic molecules.

Rotenone's primary mechanism of action involves its interaction with mitochondria, the cell's energy-producing organelles. It specifically inhibits Complex I, the first enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and ATP production []. This mode of action is particularly toxic to fish as they rely heavily on aerobic respiration for survival.

Physical and Chemical Properties

- Formula: C23H22O6 []

- Molecular weight: 394.41 g/mol []

- Melting point: 169 °C (reported values vary) []

- Boiling point: 210-220 °C (at 0.5 mmHg) []

- Solubility: Slightly soluble in water, more soluble in organic solvents like acetone and ethanol []

- Stability: Light-sensitive and degrades in alkaline environments []

Rotenone is a toxin and poses significant health risks upon exposure.

- Toxicity: Rotenone is highly toxic to fish and other aquatic organisms []. Studies have also shown that chronic exposure to rotenone in humans may be linked to an increased risk of Parkinson's disease, although the evidence remains inconclusive [].

- Flammability: Rotenone is combustible but not readily flammable [].

- Reactivity: Avoids strong oxidizing agents [].

Rotenone undergoes several chemical transformations, particularly when exposed to light and air. It is known to oxidize into a less toxic compound called rotenolone, which retains some biological activity but is approximately ten times less toxic than rotenone itself . In aqueous environments, the degradation of rotenone is influenced by factors such as temperature, pH, and sunlight. Its half-life can vary significantly, ranging from 0.5 days at 24 °C to 3.5 days at 0 °C . Additionally, rotenone can be deactivated using potassium permanganate, which oxidizes it into non-toxic components .

Rotenone primarily acts as an inhibitor of mitochondrial electron transport, specifically targeting complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and increased production of reactive oxygen species, which can damage cellular components . Studies have shown that low doses of rotenone can induce oxidative stress and neuronal death in dopaminergic neurons, linking it to models of Parkinson's disease . Furthermore, rotenone has demonstrated effects on microtubule assembly and may influence various metabolic pathways within cells .

Rotenone can be extracted from natural sources or synthesized chemically. The extraction process typically involves isolating it from cubé resin or other plant materials through solvent extraction methods. Chemical synthesis may involve multiple steps including hydroxylation and dehydration reactions . The synthetic routes are complex and often yield a mixture of related compounds.

Several compounds share structural or functional similarities with rotenone. Here are some notable examples:

| Compound | Structure Similarity | Biological Activity | Toxicity Level |

|---|---|---|---|

| Deguelin | Similar rotenoid | Inhibits mitochondrial respiration | Less toxic than rotenone |

| Tephrosin | Similar rotenoid | Antimicrobial properties | Moderate toxicity |

| Rotenolone | Oxidation product | Less potent mitochondrial inhibitor | Significantly less toxic |

| Piperonyl butoxide | Synthetic enhancer | Synergistic effects with other insecticides | Lower mammalian toxicity |

Rotenone stands out due to its potent mitochondrial inhibitory effects and its specific application in ecological management as a piscicide. While other compounds may share some properties or applications, none replicate the full spectrum of rotenone's biological activity or ecological utility.

Rot-2'-Enonic Acid as Biosynthetic Precursor

Rot-2'-enonic acid serves as the pivotal biosynthetic precursor in rotenone biosynthesis within Fabaceae species, particularly in Derris elliptica, Amorpha fruticosa, and Tephrosia vogelii [1] [2]. This compound represents a crucial intermediate that functions as the common precursor to multiple rotenoid compounds including rotenone, amorphigenin, dalpanol, and deguelin [3] [4].

The biosynthetic significance of rot-2'-enonic acid has been extensively validated through isotopic tracer studies. Administration of [4'-14C]-rot-2'-enonic acid to Derris elliptica plants demonstrated substantial incorporation rates of 0.8-1.1% into rotenone after 48 hours of treatment [5]. This high incorporation efficiency establishes rot-2'-enonic acid as an authentic precursor rather than a synthetic artifact.

Structural characterization reveals that rot-2'-enonic acid possesses the molecular formula C23H23O7 with a molecular weight of 395.431 Daltons [6]. The compound features a prenylated phenolic structure that undergoes subsequent oxidative modifications to generate the characteristic dihydrofuran E-ring system found in rotenoids [3] [4].

The biosynthetic pathway leading to rot-2'-enonic acid originates from the phenylpropanoid pathway, beginning with phenylalanine as the initial aromatic precursor [1] [2]. Extensive isotopic labeling studies using [1-14C]-phenylalanine and [2-14C]-phenylalanine demonstrated that 90% of the radioactive label from [1-14C]-phenylalanine enters the C-12 position of rotenone, while 91% of the [2-14C]-phenylalanine label appears at the C-12a position [7]. These findings provide compelling evidence for the 1,2-aryl migration mechanism during the construction of the angular A-B-C-D ring system, consistent with the isoflavonoid biosynthetic pattern [7].

Metabolic studies in Amorpha fruticosa seedlings revealed that rot-2'-enonic acid, dalpanol, rotenone, and amorphigenin can be isolated and ordered in their biosynthetic sequence [8] [9]. The rapid turnover of rot-2'-enonic acid in these systems, with incorporation detectable only after shorter administration times (6-11 hours), indicates its role as a highly active intermediate in the biosynthetic pathway [9].

Enzymatic Radical-Mediated Cyclization Mechanisms

The formation of rotenoid E-rings involves sophisticated enzymatic radical-mediated cyclization mechanisms that demonstrate remarkable stereochemical control. The most extensively studied enzyme in this context is deguelin cyclase, isolated and purified from Tephrosia vogelii [10] [5]. This enzyme catalyzes the conversion of rot-2'-enonic acid into deguelin through a highly specific radical cyclization process.

Deguelin cyclase exhibits exceptional substrate specificity, converting rot-2'-enonic acid into the 6',6'-dimethylchromen deguelin without requiring intermediate hydroxylated compounds [10]. Notably, the enzyme does not convert rot-2'-enonic acid into rotenone under the studied conditions, suggesting distinct enzymatic pathways for different rotenoid products [11].

The stereochemical analysis of deguelin cyclase activity reveals remarkable precision in the cyclization mechanism. Using isotopically labeled substrates, researchers demonstrated that the enzyme-mediated conversion results in 76% incorporation of the label into the (pro-R)-6'-methyl group and 24% incorporation into the (pro-S)-6'-methyl group [4]. This contrasts sharply with chemical conversion, which produces a 1:1 distribution of label between the two methyl positions, highlighting the enzyme's stereoselective nature.

Mechanistic investigations using competitive double-labeling experiments support a scheme wherein rotenone derives directly from rot-2'-enonic acid through an enzyme-induced radical-type reaction without the intervention of hydroxylated intermediates [12] [13]. The process involves the formation of a quinone methide intermediate that undergoes intramolecular cyclization to generate the dihydrofuran E-ring structure.

The radical nature of these cyclization mechanisms is further supported by studies showing that both oxidative and reductive pathways can generate rotenoids. The conversion of rot-2'-enonic acid to rotenone can be readily modeled through peroxy-acid-sodium carbonate treatment, followed by hydration to yield the final product [14]. This chemical mimicry of the biological process provides additional evidence for the radical-mediated mechanism.

Substrate specificity studies reveal that labeled 4'-hydroxy- and 5'-hydroxy-rot-2'-enonic acid derivatives, while not serving as intermediates in rotenone biosynthesis, are efficiently converted into amorphigenin with chemospecific attack on the methyl group [12]. This selectivity demonstrates the enzyme's ability to distinguish between closely related substrates and direct them toward specific products.

Isotopic Tracer Studies of Carbon Skeleton Assembly

Isotopic tracer methodology has been fundamental in elucidating the carbon skeleton assembly in rotenone biosynthesis. These studies have employed various isotopic labels including 14C, 13C, 2H, and 3H to track the incorporation and distribution of carbon atoms throughout the biosynthetic pathway [1] [2].

Phenylalanine labeling studies provided crucial insights into the A-ring formation mechanism. Administration of [1-14C]-phenylalanine to Derris elliptica plants resulted in 90% of the radioactive label appearing at the C-12 position of rotenone, while [2-14C]-phenylalanine showed 91% label incorporation at the C-12a position [7]. These findings definitively established the occurrence of a 1,2-aryl migration during biosynthesis, consistent with the isoflavonoid construction pattern established by Grisebach's work.

Methionine labeling experiments using [Me-14C]-methionine demonstrated that approximately 80% of the total radioactivity enters the two methoxyl groups of rotenone, with the remaining activity appearing at the C-6 position [15] [16]. This finding established methionine as an efficient precursor for O-methylation reactions and suggested its involvement in C-6 carbon incorporation through a ratio of 0.47-0.51 times the mean methoxyl group labeling [16].

Mevalonic acid incorporation studies revealed crucial information about the isoprenoid origin of the E-ring carbons. Administration of mevalonic acid-2-14C lactone to Derris elliptica plants resulted in equal radioactivity distribution between the C-7' and C-8' positions of rotenone [15]. This finding confirmed that these carbons derive from the carbon-2 position of mevalonic acid, establishing the isoprenoid pathway as the source of the E-ring substituent.

Advanced isotopic analysis using [7'-14C]-rotenone in Amorpha fruticosa seedlings demonstrated that the conversion to amorphigenin proceeds with even label distribution between C-7' and C-8' positions [12] [8]. Three independent experiments designed to avoid inadvertent chemical scrambling consistently showed this label distribution pattern, providing strong evidence for an allylic radical mechanism in the hydroxylation process.

Competitive labeling studies employed simultaneous administration of multiple isotopic precursors to assess relative incorporation rates and pathway preferences. For instance, competitive administration of [7'-14C]-rotenone and 4'-hydroxy[4'-3H]-rot-2'-enonic acid (with d.p.m. ratio 1:6) to Amorpha fruticosa seedlings showed that amorphigenin incorporated 1.26% of the original [14C] and 0.21% of the original [3H] [12]. These results indicated that while hydroxylation of rotenone represents the primary pathway to amorphigenin, the hydroxyrot-2'-enonic acid pathway contributes significantly to the overall biosynthetic process.

Carbon-13 labeling studies have provided additional mechanistic insights into the stereochemical course of E-ring formation. The conversion of [(E)-4'-13C]-rot-2'-enonic acid into labeled deguelin enabled identification of the (pro-R)- and (pro-S)-6'-methyl groups through synthesis and separation of diastereoisomeric derivatives [4]. This approach demonstrated that the biosynthetic process exhibits high stereoselectivity, with preferential incorporation into the (pro-R)-methyl position.

Purity

Physical Description

Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH]

Solid

COLOURLESS CRYSTALS.

Colorless to red, odorless, crystalline solid.

Colorless to red, odorless, crystalline solid. [insecticide]

Color/Form

Needles or leaves (alcohol, aq acetone)

White crystals

Colorless to red, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 215 °C at 0.5 mm Hg

410-428 °F

Decomposes

Heavy Atom Count

Density

1.27 at 20 °C

1.27 g/cm³

1.27

LogP

log Kow = 4.10

4.10

Odor

Decomposition

Appearance

Melting Point

176 °C

MP: 185-186 °C /Dimophic Rotenone/

163 °C

165-166Â °C

329-331 °F

330 °F

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Rotenone is also used to treat scabies and head lice on humans as well as various ectoparasites on livestock and pet animals. /Former use/

MEDICATION (VET): In veterinary medicine, rotenone is used in the power form to control parasitic mites on chickens and other fowl, and for lice and ticks on dogs, cats, and horses.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

The ability of rotenone to inhibit respiration and glutamate oxidation was first described ... using insect tissues. The extension of this work to show potent inhibition of rat liver mitochondrial respiration and the localization of rotenone's site of action in or near complex I was described ... /Subsequent investigations/ have confirmed the view that the primary site of action for rotenone is the inhibition of respiration by interaction with complex I. Two binding sites have been identified for rotenone within complex I, a high affinity site and a lower affinity one, both of which must be occupied for full inhibition of electron flow through the complex. The recent studies with a photoaffinity label for the putative rotenone binding site already described also reveal a high affinity and a lower affinity binding site. These authors concluded that the 23 kDa PSST subunit of complex I plays a key role in high affinity binding.

Rotenone inhibits cellular growth and division in many biological systems with inhibitory effects on cell division observed at 10-100 nM concentrations in a number of types of isolated cells. At least two possible mechanisms for this antimitotic action have been described: a slowing of progression through the cell cycle due to rotenone's effects on respiration and ATP availability, and a direct effect on microtubule assembly and spindle formation which arrests cell division in mitosis and resembles the effects of colchicine in disrupting spindle formation.

/The/ general antiproliferative action /of rotenone is/ related to the ability of rotenoids to inhibit the expression of phorbol ester-induced omithine decarboxylase (ODC) in mouse cells. ODC is involved in the regulation of cell proliferation and tumor promotion and is utilized as a biomarker for cancer chemopreventive agents. In turn, the rotenoid effect on ODC induction was attributed to an observed rapid decrease in cellular ATP levels due to complex I inhibition. The alternative hypothesis that rotenoids could have their anticancer activity by inhibiting tubulin polymerization was rejected since deguelin is inactive in this regard, and activity correlated with complex I inhibitory activity rather than antimitotic capability among several other compounds.

For more Mechanism of Action (Complete) data for ROTENONE (20 total), please visit the HSDB record page.

Vapor Pressure

0.0008 [mmHg]

<0.00004 mmHg

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Male and female Sprague Dawley rats were dosed with purified rotenone (99.23% pure). ... Preliminary excretion balance, excretion balance, pharmacokinetic, and enterohepatic circulation studies were conducted in both sexes using oral and intravenous (iv) doses of (14C)-rotenone at 0.01 to 5.0 mg/kg. Urinary and fecal metabolites were analyzed by thin layer chromatography. ... Feces were the major route of excretion for iv and oral exposures with small amounts of (14C) being recovered in the urine. Excretion was nearly complete in 48 hours in both sexes after iv doses and in males after oral doses. Female excretion was nearly complete 72 hours after oral dosing. Tissue retention of (14C) was low. The pharmacokinetics data were described by a two-compartment model. Data were consistent with enterohepatic recycling. ...

Early experiments with rabbits and dogs fed with rotenone indicated retention and/or metabolism of the toxicant. No intact material was obtained from the urine, but the feces contained rotenone for at least 8 days after administration. A somewhat different picture emerged for mice 48 hr after treatment with (14)C-labeled rotenone, 20% of the (14)C was in the urine, 0.3% was expired, 5% remained in the body, and the rest was in the feces.

When the fate and distribution of (14)C-labeled rotenone in different organs were followed in mice, 21.6% of the radioactivity was found in the small intestine, 19.5% in the urine, and 4.4% in the liver.

Exhalation of (14)CO2 within 50 hr after oral or ip dosing of 5'beta-[3-methoxy-(14)C]rotenone to mice and rats respectively was 27 and 12.5%. /5'beta-[3-methoxy-(14)C]Rotenone/

Metabolism Metabolites

The principal metabolites formed both in vivo and in vitro from rotenone for these species are basically the same and are, in decreasing order of mammalian toxicity, as follows: 8'-hydroxyrotenone, 6a beta,12a beta-rotenolone, 6a beta,12a alpha-rotenolone, and 6',7'-dihydro-6',7'-dihydroxyrotenone. The hydroxylated metabolites also have reduced inhibitory activity to insect and rat liver mitochondria. The formation of water-soluble conjugates, which were more abundant in mammalian than in insect tissues, was also noted in these studies. A phenolic metabolite resulting from 3-O-demethylation was also identified.

In vitro, rotenone is subject to a variety of cytochrome P-450-catalyzed oxidations in vertebrate and insect tissues. Oxidation occurs (e.g., at both the methyl group and the double bond of the isopropenyl group, and at the carbon atom adjacent to the keto group between the B and C rings to yield a pair of enantiomers, rotenolones I and II).

Rotenone can also be oxidized completely to carbon dioxide (CO2) such that up to 13% and 27% of the compound administered to mice and rats appeared as exhaled. Some 20% of the ingested rotenone can be accounted for as urinary metabolites in rats and mice.

For more Metabolism/Metabolites (Complete) data for ROTENONE (9 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

INSECTICIDES

Methods of Manufacturing

Produced in Malaysia from Derris elipitica roots and in South America from Lonchocarpus roots; white crystalline solid separated from the root by solvent extraction followed by crystallization.

General Manufacturing Information

Its use for louse control on humans is not recommended, since irritation often is produced, especially in the groin region.

Cube is now the only commercial source in the United States of rotenone for insecticide production, although derris, timbo, and other related rotenone-containing plants have been utilized. Peru is the major source of the root of the plant which may be ground as a dust, or extracted to provide concentrates, etc. Other rotenone related compounds such as deguelin, tephrosin, and toxicarol have been isolated from various parts of rotenone-containing plants, mostly legume shrubs. Roots are prepared for use in insecticides by grinding and applying as a dust (using non-alkaline carrier) or by extracting the insecticidal principles with acetone, carbon tetrachloride, benzene, or other solvents and incorporating the extracts in spray preparations.

/Rotenone/ ... is related to isoflavonoid compounds derived from the roots of Derris spp., Lonchocarpus spp., and Tephrosia spp., found primarily in Southeast Asia, South America, and East Africa, respectively. Rotenone has three chiral centers, and thus has a complex stereochemistry. Other plant flavonoids (rotenoloids) that are similarly structured to rotenone are also contained in the plants from which rotenone is extracted. Formulated end-use products of rotenone may have varying amounts of "cube root extractables" containing rotenoloids.

For more General Manufacturing Information (Complete) data for ROTENONE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Determination of rotenone in Derris and Cube powder using crystalization method; an infrared spectroscopic method (not applicable to derris products).

Rotenone in pesticide formulations is determined by reverse phase liquid chromatographic method with UV detection at 280 nm.

Product analysis by i.r. spectrometry ... or by rplc with uv detection. Residues determined by hplc.

For more Analytic Laboratory Methods (Complete) data for ROTENONE (6 total), please visit the HSDB record page.

Storage Conditions

Containers: Fiber drums; tins; multiwall paper sacks; keep in well-ventilated area.

Stability Shelf Life

As a dry crystalline powder it is ... relatively stable.

DUSTS PREPARED FROM EXTRACTS DETERIORATE RAPIDLY, ESP IN PRESENCE OF SMALL AMT OF ANY VOLATILE INERT SOLVENT, BUT ARE STABILIZED BY INCORPORATION OF SMALL AMT OF STRONG ACID ... .

Derris and cube preparations as well as rotenone are stable on storage. When exposed to light and air in the field, however, rotenone decomposes rapidly, losing toxicity within days.

For more Stability/Shelf Life (Complete) data for ROTENONE (6 total), please visit the HSDB record page.

Dates

Antioxidant and cytoprotective effects of avocado oil and extract (

Nelzi Ferreira Queiroz Junior, Jovani Antônio Steffani, Larissa Machado, Pâmela Jéssyca Hoss Longhi, Marco Aurélio Echart Montano, Mathias Martins, Sérgio Abreu Machado, Alencar Kolinski Machado, Francine Carla CadonáPMID: 34256683 DOI: 10.1080/15287394.2021.1945515

Abstract

Oxidative stress is known to be involved in development of numerous diseases including cardiovascular, respiratory, renal, kidney and cancer. Thus, investigations that mimic oxidative stressmay play an important role to find new strategies to control oxidative stress and subsequent consequences are important. Rotenone, widely used as a pesticide has been used as a model to simulate oxidative stress. However, this chemical was found to produce several diseases. Therefore, the aim of this study was to investigate the antioxidant and cytoprotective effect of avocado (

Mill) extract and oil in monkey kidney epithelial cells (VERO) exposed to rotenone. VERO cells were exposed to IC

of rotenone in conjunction with different concentrations of avocado extract and oil (ranging from 1 to 1000 µg/ml), for 24 hr. Subsequently, cell viability and oxidative metabolism were assessed. Data demonstrated that avocado extract and oil in the presence of rotenone increased cellular viability at all tested concentrations compared to cells exposed only to rotenone. In addition, extract and avocado oil exhibited antioxidant action as evidenced by decreased levels of reactive oxygen species (ROS), superoxide ion, and lipid peroxidation, generated by rotenone. Further, avocado extract and oil appeared to be safe, since these compounds did not affect cell viability and or generate oxidative stress. Therefore, avocado appears to display a promising antioxidant potential by decreasing oxidative stress.

FBXO22, ubiquitination degradation of PHLPP1, ameliorates rotenone induced neurotoxicity by activating AKT pathway

Xiuqin Zheng, Suwen Yu, Yang Xue, Fuling YanPMID: 34182063 DOI: 10.1016/j.toxlet.2021.06.017

Abstract

Parkinson's disease (PD) is a neurodegenerative disease caused by the lacking of dopaminergic neurons. Many reports have illustrated that rotenone is applied to establish the experimental model of PD, which simulates PD-like symptoms. FBXO22 is a poorly understood protein that may be involved in neurological disorders. However, little is known about FBXO22 in PD. In this study, first, SH-SY5Y cells were treated with rotenone to construct PD model in vitro. It was discovered that the FBXO22 expression was down-regulated following rotenone treatment. Additionally, overexpression of FBXO22 reduced rotenone treatment-mediated cell apoptosis in SH-SY5Y cells. In view of the ubiquitination effect of FBXO22, our study uncovered that FBXO22 bound with and degraded PHLPP1 by ubiquitination. Next, the effects of PHLPP1 on AKT pathway in PD were further explored. It was demonstrated that PHLPP1 inactivated AKT pathway through down-regulating the pAKT/AKT and pmTOR/mTOR levels. Through rescue assays, the results showed that PHLPP1 overexpression partially reversed the reduction of rotenone induced neurotoxicity caused by FBXO22 overexpression. Finally, we found that overexpression of FBXO22 alleviated rotenone-induced PD symptoms in rat model. Moreover, it was discovered that l-dopa treatment could not affect the FBXO22 expression in PD. In conclusion, findings from our work proved that FBXO22 degraded PHLPP1 by ubiquitination to ameliorate rotenone induced neurotoxicity, which attributed to activate AKT pathway. This work suggested that FBXO22 may be an effective biological marker for PD treatment.Baicalein alleviates depression-like behavior in rotenone- induced Parkinson's disease model in mice through activating the BDNF/TrkB/CREB pathway

Xiaoyue Zhao, Dewen Kong, Qimeng Zhou, Guangyi Wei, Junke Song, Yu Liang, Guanhua DuPMID: 34087694 DOI: 10.1016/j.biopha.2021.111556

Abstract

Parkinson's disease (PD) is the second most prevalent neurodegenerative disorder in the world. In addition to motor symptoms, a variety of non-motor symptoms seriously affect the life quality of PD patients. Baicalein, a flavonoid extracted from the herb Scutellaria baicalensis Georgi, exhibits anti-PD activity through alleviation of its motor symptoms. However, its effects on non-motor symptoms were barely reported. This study aimed to investigate the therapeutic effects of baicalein on PD-related depression.After a 2-week injection of rotenone, mice with PD-related depression behavior were selected, divided into three groups, and administrated saline, baicalein, or madopar orally for four weeks. Behavior, neuroinflammation, neurotransmitters, and synaptic plasticity were evaluated.

Our results showed that 4-week baicalein treatment significantly alleviated the depression-like behavior in the rotenone-induced mice model. Repeated baicalein treatment reduced α-synuclein aggregation, inhibited neuroinflammation, and maintained neurotransmitters homeostasis. Moreover, we found that baicalein treatment could remarkably protect the synaptic plasticity and activate the BDNF/TrkB/CREB pathway in the PD-related depression mice model. As traditional dopamine replacement therapy unleashed few effects on depression-like symptom amelioration and synaptic function protection, baicalein might be a more appropriate choice for PD-related depression.

The current results suggested that baicalein could act as a treatment for PD-related depression.

Exposure to PM2.5 aggravates Parkinson's disease via inhibition of autophagy and mitophagy pathway

Yueqi Wang, Changjian Li, Xiaojie Zhang, Xiaoxuan Kang, Yaru Li, Wenyu Zhang, Yan Chen, Yang Liu, Weigang Wang, Maofa Ge, Libo DuPMID: 33823232 DOI: 10.1016/j.tox.2021.152770

Abstract

Extensive health studies had declared that exposure to particulate matter (PM) was closely associated with neurodegenerative diseases, i.e. Parkinson's disease (PD). Our aim was to clarify the potential molecular mechanism by which PM2.5 aggravated PD symptoms using in vitro and in vivo PD models. In this study, PC12 cells treated with rotenone (1 μM) and/or PM2.5 (50 μg/mL) for 4 days was used as the in vitro model. C57BL/6 J mice expored to PM2.5 (inhalation, 2.5 mg/kg) and rotenone (intraperitoneal injection, 30 mg/kg) for 28 days was used as the in vivo model. Rapamycin was used to promote the level of autophagy. The results showed that after exposure to PM2.5, the apoptosis of rotenone-treated PC12 cells were increased by increasing the ROS levels and decreasing the levels of mitochondrial membrane potential. In rotenone-treated PC12 cells, exposure to PM2.5 could decrease the expression levels of LC3II and Atg5, and increase the expression level of mTOR, suggesting that PM2.5 exposure inhibited autophagy. Furthermore, the mitophagy related genes, including PINK1 and Parkin, were decreased. At the same time, inhalation of PM2.5 could relieve the behavioral abnormalities of PD mouse induced by rotenone. The levels of inflammatory factors (TNF-α, IL-1β, and IL-6) were significantly increased. Inhalation of PM2.5 could induce the oxidative stress and apoptosis in the substantia nigra of PD mouse, as well as the key markers of autophagy and mitophagy were also changed, which was consistent with the cell model. Besides, rapamycin would relieve the damaging effect of PM2.5 by triggering autophagy and mitophagy in rotenone-induced PD models. These results indicated that exposure to PM2.5 aggravated the behavioral abnormalities of PD symptoms through increasing oxidative stress, decreasing autophagy and mitophagy, and inducing mitochondria-mediated neuronal apoptosis. These findings not only revealed the effects and mechanism of PM2.5 exposure on PD, but also provided fundamental data that can be exploited to develop environmental safety policies.Cytoprotective Activity of

Ekaterina A Yurchenko, Ekaterina S Menchinskaya, Evgeny A Pislyagin, Ekaterina A Chingizova, Elena V Girich, Anton N Yurchenko, Dmitry L Aminin, Valery V MikhailovPMID: 34199157 DOI: 10.3390/molecules26123618

Abstract

The influence of-terphenyl polyketides

-

from

KMM 4676 and cerebroside flavuside B (

) from

(=

) against the effect of neurotoxins, rotenone and paraquat, on Neuro-2a cell viability by MTT and LDH release assays and intracellular ROS level, as well as DPPH radical scavenging activity, was investigated. Pre-incubation with compounds significantly diminished the ROS level in rotenone- and paraquat-treated cells. It was shown that the investigated polyketides

-

significantly increased the viability of rotenone- and paraquat-treated cells in two of the used assays but they affected only the viability of paraquat-treated cells in the LDH release assay. Flavuside B statistically increased the viability of paraquat-treated cells in both MTT and LDH release assays, however, it increased the viability of rotenone-treated cells in the LDH release assay. Structure-activity relationships for

-terphenyl derivatives, as well as possible mechanisms of cytoprotective action of all studied compounds, were discussed.

Noscapine Prevents Rotenone-Induced Neurotoxicity: Involvement of Oxidative Stress, Neuroinflammation and Autophagy Pathways

Richard L Jayaraj, Rami Beiram, Sheikh Azimullah, Nagoor Meeran M F, Shreesh K Ojha, Abdu Adem, Fakhreya Yousuf JalalPMID: 34361780 DOI: 10.3390/molecules26154627

Abstract

Parkinson's disease is characterized by the loss of dopaminergic neurons in substantia nigra pars compacta (SNpc) and the resultant loss of dopamine in the striatum. Various studies have shown that oxidative stress and neuroinflammation plays a major role in PD progression. In addition, the autophagy lysosome pathway (ALP) plays an important role in the degradation of aggregated proteins, abnormal cytoplasmic organelles and proteins for intracellular homeostasis. Dysfunction of ALP results in the accumulation of α-synuclein and the loss of dopaminergic neurons in PD. Thus, modulating ALP is becoming an appealing therapeutic intervention. In our current study, we wanted to evaluate the neuroprotective potency of noscapine in a rotenone-induced PD rat model. Rats were administered rotenone injections (2.5 mg/kg, i.p.,) daily followed by noscapine (10 mg/kg, i.p.,) for four weeks. Noscapine, an iso-qinulinin alkaloid found naturally in the Papaveraceae family, has traditionally been used in the treatment of cancer, stroke and fibrosis. However, the neuroprotective potency of noscapine has not been analyzed. Our study showed that administration of noscapine decreased the upregulation of pro-inflammatory factors, oxidative stress, and α-synuclein expression with a significant increase in antioxidant enzymes. In addition, noscapine prevented rotenone-induced activation of microglia and astrocytes. These neuroprotective mechanisms resulted in a decrease in dopaminergic neuron loss in SNpc and neuronal fibers in the striatum. Further, noscapine administration enhanced the mTOR-mediated p70S6K pathway as well as inhibited apoptosis. In addition to these mechanisms, noscapine prevented a rotenone-mediated increase in lysosomal degradation, resulting in a decrease in α-synuclein aggregation. However, further studies are needed to further develop noscapine as a potential therapeutic candidate for PD treatment.Explore Compound Types